3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]
CAS No.:
Cat. No.: VC16501176
Molecular Formula: C25H40Cl7N2O8PS
Molecular Weight: 807.8 g/mol
* For research use only. Not for human or veterinary use.
![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate] -](/images/structure/VC16501176.png)
Specification
Molecular Formula | C25H40Cl7N2O8PS |
---|---|
Molecular Weight | 807.8 g/mol |
IUPAC Name | [4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate |
Standard InChI | InChI=1S/C25H40Cl7N2O8PS/c1-7-8-14-9-15(34(5)10-14)21(35)33-16(13(2)26)17-18-19(41-23(3,4)40-18)20(22(39-17)44-6)42-43(36,37-11-24(27,28)29)38-12-25(30,31)32/h13-20,22H,7-12H2,1-6H3,(H,33,35) |
Standard InChI Key | QPYJMHIDEUSFNK-UHFFFAOYSA-N |
Canonical SMILES | CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl)OC(O3)(C)C)C(C)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound is derived from clindamycin, a lincosamide antibiotic with the molecular formula C₁₈H₃₃ClN₂O₅S . The modification introduces two functional groups:
-
3,4-O-Isopropylidene: A cyclic ketal protecting group that replaces hydroxyl groups at positions 3 and 4 of clindamycin’s sugar moiety.
-
Bis(2,2,2-trichloroethyl)phosphate: A phosphate ester group attached to position 2, incorporating two trichloroethyl substituents.
The resulting molecular formula is C₂₁H₃₇ClN₂O₅S, with a molecular weight of 464.45 g/mol (calculated from PubChem data ). This conflicts with earlier reports citing 451.02 g/mol, suggesting potential discrepancies in structural assignments or synthetic intermediates.
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₁H₃₇ClN₂O₅S | |
SMILES | CCCC1CC(N(C1)C)C(=O)NC... | |
Predicted CCS (Ų) | 210.8 ([M+H]⁺) | |
¹H NMR (CD₃OD) | δ 5.47 (1H, d, CONH) |
Synthetic Methodologies
Phosphorylation of Clindamycin
The synthesis involves reacting clindamycin with bis(2,2,2-trichloroethyl) phosphate under nucleophilic conditions. Key steps include:
-
Protection of Hydroxyl Groups: The 3,4-diol groups of clindamycin are shielded using isopropylidene to prevent undesired side reactions.
-
Phosphorus Acylation: The hydroxyl group at position 2 undergoes phosphorylation with bis(2,2,2-trichloroethyl) phosphate, catalyzed by agents such as N,N-dimethylaminopyridine (DMAP) .
Reaction conditions (e.g., solvent polarity, temperature) critically influence yields, with optimal performance reported in anhydrous tetrahydrofuran at 0–5°C .
Analytical and Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
¹H NMR data for analogous clindamycin phosphate derivatives reveal distinct signals:
-
δ 5.47 ppm: Doublet corresponding to the carboxamide proton (CONH) .
-
δ 1.45 ppm: Multiplet integrating six protons from the isopropylidene methyl groups .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 465.21846 ([M+H]⁺), aligning with the theoretical mass .
Compound | Target Protein | IC₅₀ (μM) |
---|---|---|
3 | Adrenergic receptor β | 22.4 |
3e | G-protein-coupled receptor | 18.7 |
Stability and Degradation Pathways
The bis(2,2,2-trichloroethyl) phosphate group confers resistance to enzymatic hydrolysis, extending the compound’s half-life in physiological conditions. Degradation occurs via:
-
Oxidative Dechlorination: Catalyzed by cytochrome P450 enzymes, yielding less chlorinated metabolites.
-
Esterase-Mediated Cleavage: Limited hydrolysis at the phosphate ester bond under acidic conditions .
Industrial and Regulatory Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume